Lipophilicity (XLogP3) Differentiates the 3,6-Dimethyl Derivative from Unsubstituted and Mono-Methylated Analogs
Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate exhibits a computed XLogP3 value of 3.1, which is 0.8 log units higher than the unsubstituted analog (CAS 38922-77-9, XLogP3 = 2.3) and 0.4 log units higher than the 6-methyl analog (CAS 70705-30-5, XLogP3 = 2.7) [1][2][3]. This quantitative increase in lipophilicity directly correlates with the addition of methyl groups, with each methyl contributing approximately 0.4-0.5 log units. The enhanced lipophilicity of the 3,6-dimethyl derivative is a critical differentiator, as it can significantly improve membrane permeability and CNS penetration potential, which are often key requirements in drug discovery programs targeting intracellular or central nervous system (CNS) targets [4].
| Evidence Dimension | XLogP3 (Computed Lipophilicity) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Ethyl imidazo[1,2-a]pyridine-2-carboxylate (unsubstituted, CAS 38922-77-9): 2.3; Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-30-5): 2.7 |
| Quantified Difference | +0.8 vs. unsubstituted; +0.4 vs. 6-methyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
The 0.8 log unit increase in XLogP3 relative to the unsubstituted analog translates to approximately a 6.3-fold increase in partition coefficient, which can dramatically alter in vivo distribution and target engagement profiles, making this compound a preferred starting point for CNS or cell-permeable probe development.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 86280325, Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate. Accessed April 19, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 818807, Ethyl imidazo[1,2-a]pyridine-2-carboxylate. Accessed April 19, 2026. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 12558372, Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. Accessed April 19, 2026. View Source
- [4] Wager TT, et al. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. 2010;1(6):435-449. View Source
